molecular formula C11H13FO2S B13645456 1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one

1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13645456
M. Wt: 228.28 g/mol
InChI Key: MDFTXASTIUIAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one is an organic compound that features a fluorinated phenol group and a propylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde and propylthiol.

    Reaction Conditions: The aldehyde group of 5-fluoro-2-hydroxybenzaldehyde is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.

    Thioether Formation: The alcohol is then reacted with propylthiol in the presence of a base like sodium hydride to form the thioether linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity to its target, while the thioether group can modulate its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylthio)ethan-1-one
  • 1-(5-Fluoro-2-hydroxyphenyl)-2-(ethylthio)ethan-1-one
  • 1-(5-Fluoro-2-hydroxyphenyl)-2-(butylthio)ethan-1-one

Uniqueness

1-(5-Fluoro-2-hydroxyphenyl)-2-(propylthio)ethan-1-one is unique due to its specific combination of a fluorinated phenol group and a propylthio substituent. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H13FO2S/c1-2-5-15-7-11(14)9-6-8(12)3-4-10(9)13/h3-4,6,13H,2,5,7H2,1H3

InChI Key

MDFTXASTIUIAES-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=C(C=CC(=C1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.